![molecular formula C9H8O2S B1615017 3-phenyl-2H-thiete 1,1-dioxide CAS No. 25903-17-7](/img/structure/B1615017.png)
3-phenyl-2H-thiete 1,1-dioxide
Overview
Description
3-Phenyl-2H-thiete 1,1-dioxide is a type of thiete 1,1-dioxide . Thiete 1,1-dioxides are sulfones, which are more stable than the parent thietes . They are precursors to other S-heterocycles .
Synthesis Analysis
Highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides can be directly synthesized from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates via the pyridine-mediated [2 + 2] annulation . In the annulation, pyridine first eliminates HCl from sulfonyl chlorides to generate sulfenes and then nucleophilically attacks the sulfenes to form zwitterionic intermediates .Molecular Structure Analysis
The molecular formula of 3-Phenyl-2H-thiete 1,1-dioxide is C9H8O2S . Its average mass is 180.224 Da and its monoisotopic mass is 180.024506 Da .Chemical Reactions Analysis
Thiete 1,1-dioxides are strained but kinetically stable 4-membered sulfur-containing heterocycles . Due to the presence of an electron-deficient C=C double bond, they are susceptible to various types of cycloaddition reactions . They have been shown to undergo Diels–Alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines .Scientific Research Applications
Reactions and Derivatives
Formation of Derivatives : The reaction of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene resulted in the formation of 4-acetyl-3-phenyl-2H-thiet 1,1-dioxide and other derivatives, highlighting its potential in creating varied chemical structures (Bradamante, Buttero, & Maiorana, 1973).
Synthesis of Halogenated Derivatives : The stereoselective formation of 2r-halogen-3c-dimethylamino-4t-phenylthietan-1,1-dioxides demonstrates its utility in synthesizing halogenated compounds, which can be of interest in various chemical applications (Ried & Bopp, 1978).
Crystal and Molecular Structure
- Structural Analysis : Research on the crystal and molecular structure of 3-phenyl-3-thiolene 1,1-dioxide, a similar compound, provides insights into the structural properties and potential applications in material science and chemistry (Róde et al., 1985).
Ionization and Chemical Properties
- Ionization Constants : The ionization constants of 3-phenyl-2H-thiopyran 1,1-dioxides were determined, offering valuable data for understanding its chemical behavior and stability in different environments (Gaviraghi & Pagani, 1973).
Catalysis and Synthesis
- Palladium-Catalyzed Reactions : The compound has been used in palladium-catalyzed C(sp3)-H arylation, illustrating its role in facilitating chemical reactions and synthesis processes (Liu et al., 2019).
Electrophilic and Nucleophilic Properties
- Reactions with Sulfonyl Chlorides : Investigations into the reactions with sulfonyl chlorides provide insight into its electrophilic and nucleophilic properties, important for organic synthesis (Sun, Zhang, & Xu, 2022).
Optoelectronic Properties
- Tuning Optoelectronic Properties : Studies on synthesizing thiophene 1,1-dioxides and tuning their optoelectronic properties suggest potential applications in electronics and materials science (Tsai et al., 2013).
Safety And Hazards
The safety data sheet (SDS) for 3-Phenyl-2H-thiete 1,1-dioxide includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
3-phenyl-2H-thiete 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-12(11)6-9(7-12)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFRXAAXPFSUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311391 | |
Record name | 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2H-thiete 1,1-dioxide | |
CAS RN |
25903-17-7 | |
Record name | NSC242973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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